

The Discovery and History of AmBisome® (Liposomal Amphotericin B): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AmBisome® (liposomal amphotericin B) represents a significant advancement in antifungal therapy, addressing the profound toxicity challenges associated with its parent molecule, amphotericin B. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and clinical development of AmBisome®. It includes a detailed examination of its chemical synthesis, experimental protocols from key studies, and a comprehensive summary of its quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this critical therapeutic agent.

Introduction: The Challenge of Systemic Fungal Infections and the Advent of Amphotericin B

The mid-20th century saw the emergence of potent antibiotics, yet systemic fungal infections remained a formidable clinical challenge. The discovery of amphotericin B in 1953 from the bacterium Streptomyces nodosus marked a turning point in the management of these life-threatening mycoses.[1] However, the therapeutic utility of amphotericin B was severely hampered by its significant nephrotoxicity and infusion-related side effects, stemming from its interaction with cholesterol in mammalian cell membranes.[2] This critical limitation spurred the quest for a formulation that could selectively target fungal cells while minimizing host toxicity.



The Liposomal Revolution: The Genesis of AmBisome®

The development of liposomal drug delivery systems in the latter half of the 20th century offered a promising solution. By encapsulating amphotericin B within a lipid bilayer, researchers aimed to alter its pharmacokinetic profile and reduce its interaction with mammalian cells. This led to the creation of AmBisome®, a true single bilayer liposomal formulation of amphotericin B. [2]

AmBisome® was developed by Vestar Inc. and later acquired by Gilead Sciences.[3] It received its first FDA approval in 1997 for the empirical treatment of presumed fungal infections in febrile, neutropenic patients.[3] This marked a significant milestone, offering a much-needed, less toxic alternative for potent antifungal therapy.

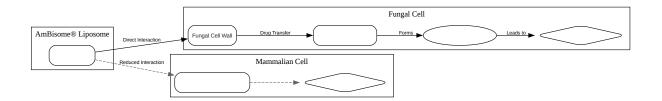
Mechanism of Action: A Tale of Two Membranes

Amphotericin B's antifungal activity is derived from its high affinity for ergosterol, a primary sterol component of fungal cell membranes. Upon binding, amphotericin B molecules aggregate to form transmembrane channels, leading to increased membrane permeability, leakage of intracellular ions and macromolecules, and ultimately, fungal cell death.

While effective, this mechanism is not entirely specific. Amphotericin B can also bind to cholesterol in mammalian cell membranes, albeit with a lower affinity, leading to the dose-limiting toxicities observed with the conventional formulation.[2]

AmBisome®'s liposomal structure is key to its improved safety profile. The liposomes, with amphotericin B intercalated within their membrane, serve as a carrier, delivering the drug to the site of infection.[2] It is believed that the liposomes interact directly with the fungal cell wall, facilitating the transfer of amphotericin B to the fungal cell membrane.[4] This targeted delivery mechanism enhances the drug's therapeutic index by minimizing its exposure to mammalian cells.





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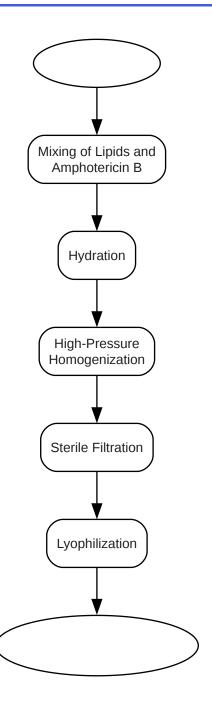
Caption: Mechanism of Action of AmBisome®

Synthesis and Formulation

AmBisome® is a sterile, non-pyrogenic lyophilized product for intravenous infusion.[2] Each vial contains 50 mg of amphotericin B intercalated into a liposomal membrane. The liposomes are true single bilayer vesicles with a diameter of less than 100 nm.[2]

The manufacturing process involves the precise mixing of hydrogenated soy phosphatidylcholine, cholesterol, distearoylphosphatidylglycerol, and alpha-tocopherol with amphotericin B.[2] This mixture is then processed to form unilamellar vesicles, which are subsequently lyophilized to ensure stability.





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Caption: AmBisome® Manufacturing Workflow

Quantitative Data Summary

The following tables summarize key quantitative data for AmBisome®.

Table 1: In Vitro Activity of AmBisome® vs. Conventional Amphotericin B



Organism	AmBisome® MIC (μg/mL)	Conventional Amphotericin B MIC (µg/mL)
Aspergillus fumigatus	Comparable	Comparable
Aspergillus flavus	Comparable	Comparable
Candida albicans	Comparable	Comparable
Candida krusei	Comparable	Comparable
Candida lusitaniae	Comparable	Comparable
Candida parapsilosis	Comparable	Comparable
Candida tropicalis	Comparable	Comparable
Cryptococcus neoformans	Comparable	Comparable
Blastomyces dermatitidis	Comparable	Comparable
(Data sourced from in vitro studies as cited in product information)[2]		

Table 2: Comparative Pharmacokinetic Parameters

Parameter	AmBisome®	Conventional Amphotericin B
Peak Plasma Concentration (Cmax)	Significantly Higher	Lower
Volume of Distribution (Vd)	Smaller	Larger
Clearance (CL)	Slower	Faster
Area Under the Curve (AUC)	Significantly Higher	Lower
(General comparative data from various pharmacokinetic studies)		



Clinical Development and Key Trials

The clinical development of AmBisome® has been extensive, encompassing studies in various patient populations and for different fungal infections.

Empirical Therapy in Febrile Neutropenia: Three controlled trials compared the efficacy and safety of AmBisome® to conventional amphotericin B in patients with febrile neutropenia.[2] These studies demonstrated comparable efficacy with a significantly lower incidence of nephrotoxicity for AmBisome®.

Treatment of Cryptococcal Meningitis in HIV-infected Patients: A controlled trial comparing AmBisome® to conventional amphotericin B in HIV-positive patients with cryptococcal meningitis led to the approval of AmBisome® for this indication.[3]

Pediatric Use: Studies involving over 300 pediatric patients have shown no significant differences in the efficacy or safety of AmBisome® compared to adults, with dosing based on body weight.[2]

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution Assay):

- Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies
 are then suspended in sterile saline to a specified turbidity, corresponding to a known
 concentration of colony-forming units (CFUs)/mL.
- Drug Dilution: AmBisome® and a comparator antifungal are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized fungal suspension.
- Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
- Reading of Results: The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of fungal growth compared to the drugfree control well.



Pharmacokinetic Study in a Rabbit Model:

- Animal Model: New Zealand white rabbits are used.
- Drug Administration: A single intravenous dose of AmBisome® or conventional amphotericin B is administered via the marginal ear vein.
- Blood Sampling: Blood samples are collected from the contralateral ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
- Plasma Preparation: Blood samples are centrifuged to separate plasma.
- Drug Concentration Analysis: The concentration of amphotericin B in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method.
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using noncompartmental methods to determine key pharmacokinetic parameters (Cmax, AUC, Vd, CL).

Conclusion

AmBisome® stands as a testament to the power of innovative drug delivery systems in overcoming the limitations of highly effective but toxic therapeutic agents. Its development has profoundly impacted the management of severe systemic fungal infections, offering a safer and often more effective treatment option. Ongoing research continues to explore the full potential of this liposomal formulation in various clinical settings, solidifying its place as a cornerstone of modern antifungal therapy.

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